molecular formula C15H10N2O5 B11801040 Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate

Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate

Cat. No.: B11801040
M. Wt: 298.25 g/mol
InChI Key: DCCQTVCJSYGINH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Methyl5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoxazole derivatives. Its structure can be represented as follows:

  • Chemical Formula : C15_{15}H12_{12}N2_{2}O4_{4}
  • Molecular Weight : 284.26 g/mol
  • Functional Groups : Nitro group, carboxylate, and phenyl moiety

The biological activity of this compound appears to be primarily linked to its ability to inhibit specific enzymes and pathways that are crucial for microbial survival and cancer cell proliferation.

Antibacterial Activity

Research indicates that compounds in the benzoxazole series can inhibit Mycobacterium tuberculosis (Mtb) inosine 5’-monophosphate dehydrogenase (IMPDH), which is vital for guanine nucleotide biosynthesis. Inhibition of this enzyme leads to reduced bacterial growth:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values as low as 1 μM against Mtb .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. The compound exhibits significant antiproliferative effects:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of the benzoxazole scaffold can inhibit the growth of cancer cells with IC50_{50} values ranging from <0.01 to 73.4 µM across multiple cell lines .
  • Mechanisms : The proposed mechanisms include inducing apoptosis through mitochondrial pathways and inhibiting key signaling pathways involved in cancer progression.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC/MIC ValueReference
AntibacterialMycobacterium tuberculosisMIC ≤ 1 μM
AnticancerVarious Cancer Cell LinesIC50_{50} < 0.01 µM

Case Studies

  • Antibacterial Efficacy Against Mtb :
    • A study demonstrated that this compound derivatives inhibited MtbIMPDH effectively, with a notable lack of resistance development due to guanine salvage pathways, suggesting a robust mechanism for antibacterial action .
  • Anticancer Studies :
    • In vitro studies on breast cancer cell lines revealed that compounds similar to this compound induced significant apoptosis by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .

Properties

Molecular Formula

C15H10N2O5

Molecular Weight

298.25 g/mol

IUPAC Name

methyl 5-nitro-2-phenyl-1,3-benzoxazole-7-carboxylate

InChI

InChI=1S/C15H10N2O5/c1-21-15(18)11-7-10(17(19)20)8-12-13(11)22-14(16-12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

DCCQTVCJSYGINH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])N=C(O2)C3=CC=CC=C3

Origin of Product

United States

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